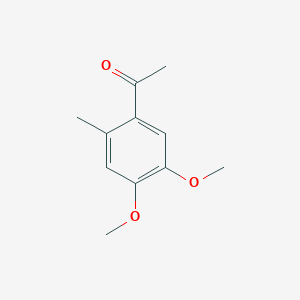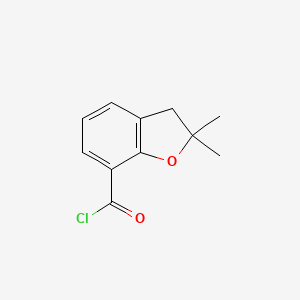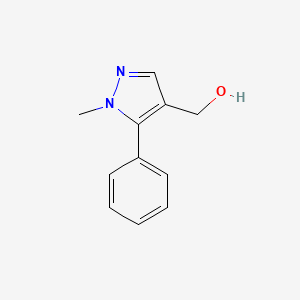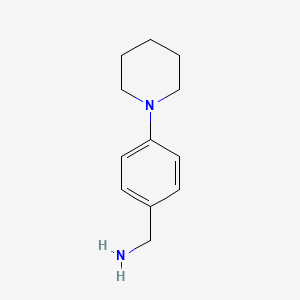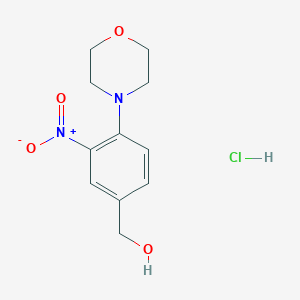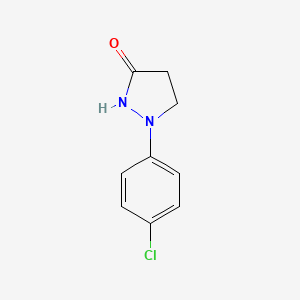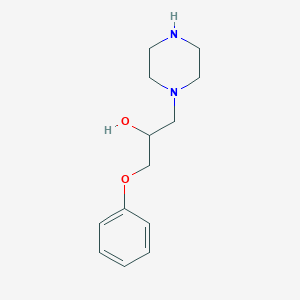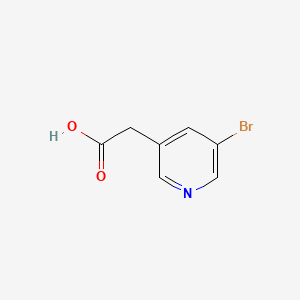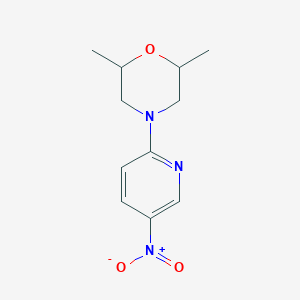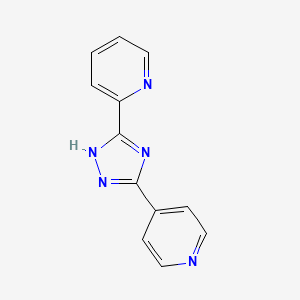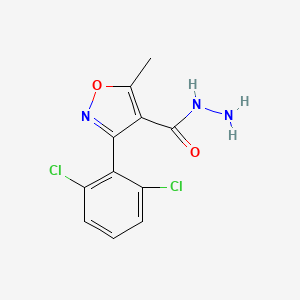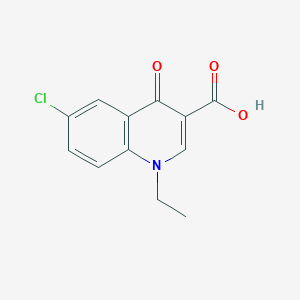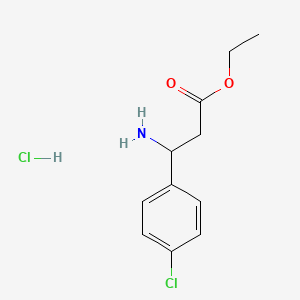
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a chemical compound with the linear formula C11H14O2N1Cl1 . It is typically found in powder form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride can be represented by the SMILES stringClC1=CC=C(C(CC(OCC)=O)N)C=C1 . The InChI key for this compound is SAXNGCIJNXBVHG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a solid at room temperature . Its molecular weight is 264.15 . The compound’s InChI code is1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H .
Applications De Recherche Scientifique
Polymorphism Studies
Polymorphism in chemical compounds can significantly impact their physical and chemical properties. A study by Vogt et al. (2013) explored the polymorphic forms of a related compound, focusing on spectroscopic and diffractometric techniques to characterize these forms. This research highlights the importance of understanding polymorphic variations, which can be applied to similar compounds like Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride for optimizing their applications in various fields, including pharmaceuticals and materials science (Vogt et al., 2013).
Spectroscopic Characterization
The characterization of chemical compounds is crucial for determining their suitability for specific applications. Kuś et al. (2016) conducted comprehensive chemical characterization of two cathinone derivatives, providing valuable insights into their structural and chemical properties through spectroscopic methods. This approach can be extended to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride to understand its potential applications better (Kuś et al., 2016).
Antimicrobial Applications
The search for new antimicrobial agents is a continuous process in the fight against drug-resistant pathogens. Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of a compound structurally similar to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Their research demonstrates the potential of such compounds in developing new antimicrobial agents, suggesting a possible application area for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in medical and pharmaceutical research (Radwan et al., 2020).
Anticancer Research
The development of novel anticancer agents is a critical area of medical research. Hafez et al. (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro anticancer activity. Their findings highlight the potential of structurally related compounds, like Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, in the development of new anticancer drugs, providing a promising avenue for future research (Hafez et al., 2016).
Corrosion Inhibition
In the field of materials science, the study of corrosion inhibitors is vital for protecting metals from degradation. Gupta et al. (2017) explored the inhibition effect of α-aminophosphonates on mild steel in hydrochloric acid, demonstrating the potential of such compounds in industrial applications. This suggests that Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride could be investigated as a corrosion inhibitor, contributing to its application in industrial processes and materials preservation (Gupta et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFYSNMLNDGKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

